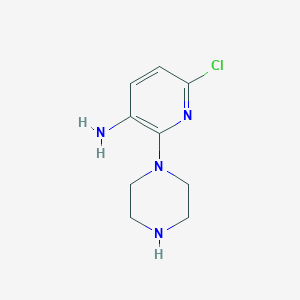

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine

説明

Chemical Identity and Nomenclature

This compound is definitively characterized by its Chemical Abstracts Service registry number 1261079-56-4, which serves as its unique chemical identifier in international databases. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being 6-chloro-2-piperazin-1-ylpyridin-3-amine. Alternative nomenclature systems recognize it as 6-chloro-2-(1-piperazinyl)-3-pyridinylamine, reflecting different approaches to naming the piperazine substituent.

The molecular formula C₉H₁₃ClN₄ precisely defines the atomic composition, indicating nine carbon atoms, thirteen hydrogen atoms, one chlorine atom, and four nitrogen atoms. This formula corresponds to a molecular weight of 212.68 grams per mole, as confirmed across multiple chemical databases. The compound's structural integrity is further verified through its International Chemical Identifier string: InChI=1S/C9H13ClN4/c10-8-2-1-7(11)9(13-8)14-5-3-12-4-6-14/h1-2,12H,3-6,11H2. The simplified molecular-input line-entry system representation provides additional structural confirmation as NC1=CC=C(Cl)N=C1N2CCNCC2.

| Property | Value | Database Source |

|---|---|---|

| Chemical Abstracts Service Number | 1261079-56-4 | PubChem, Sigma-Aldrich |

| Molecular Formula | C₉H₁₃ClN₄ | Multiple databases |

| Molecular Weight | 212.68 g/mol | PubChem, Chemical suppliers |

| International Chemical Identifier Key | FMTNTOUEYHYIFH-UHFFFAOYSA-N | PubChem, Sigma-Aldrich |

| Melting Point | 123-124°C | Sigma-Aldrich |

The compound's three-dimensional structure features a pyridine ring system with specific substitution patterns that define its chemical behavior and biological activity potential. The chlorine atom occupies the sixth position of the pyridine ring, while the piperazine moiety is attached at the second position, and the primary amine group is located at the third position. This particular arrangement of functional groups creates a molecule with distinct electronic properties and steric characteristics that influence its reactivity and potential biological interactions.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of piperazine-containing pharmaceutical compounds, which have played crucial roles in modern drug discovery since the mid-twentieth century. The systematic exploration of piperazine derivatives began gaining momentum as researchers recognized the significant therapeutic potential of heterocyclic compounds containing nitrogen atoms within ring structures. Pyridine-based compounds have been subjects of intensive research since Thomas Anderson's pioneering work in 1849, when he first isolated pyridine from animal bone oil, naming it after the Greek word for fire due to its flammable nature.

The development of chlorinated pyridine derivatives followed the establishment of efficient synthetic methodologies for pyridine synthesis, particularly after Aleksei Chichibabin's groundbreaking 1924 invention of a pyridine synthesis reaction using inexpensive reagents. This breakthrough enabled the industrial-scale production of pyridine derivatives, paving the way for the systematic investigation of substituted pyridines like this compound. The compound's first documented appearance in chemical databases occurred in 2016, with its PubChem entry being created on January 15, 2016, and subsequently modified as recently as May 10, 2025, indicating ongoing research interest.

The synthetic approaches to piperazine-containing drugs have evolved significantly, with pharmaceutical companies developing sophisticated methodologies for incorporating piperazine moieties into drug candidates. The specific synthetic pathway for this compound typically involves nucleophilic aromatic substitution reactions, where piperazine reacts with appropriately substituted chloropyridine derivatives under controlled conditions. Research has demonstrated that these synthetic transformations can be achieved with high yields when performed using piperazine as both reactant and solvent, followed by careful purification procedures.

Contemporary research continues to explore optimized synthetic routes for this compound, with industrial production methods focusing on scalability and cost-effectiveness. The compound has gained recognition as a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and receptor modulators. Its presence in multiple commercial chemical catalogs from established suppliers indicates its importance in current drug discovery programs and chemical research initiatives.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable significance within organic and medicinal chemistry due to its unique structural features and versatile reactivity profile. The compound serves as a crucial building block in pharmaceutical development, particularly in the synthesis of biologically active molecules targeting various therapeutic areas. Its structural architecture combines multiple pharmacologically relevant motifs, including the pyridine heterocycle, which is present in numerous marketed drugs, and the piperazine ring system, known for its favorable pharmacokinetic properties and ability to enhance drug-target interactions.

The medicinal chemistry significance of this compound extends to its role as a synthetic intermediate in the development of kinase inhibitors, antimicrobial agents, and receptor modulators. Research has demonstrated that compounds containing similar structural elements exhibit promising biological activities, including potential applications in oncology and neuropharmacology. The strategic placement of the chlorine atom at the sixth position of the pyridine ring provides opportunities for further chemical modifications through cross-coupling reactions, enabling the introduction of diverse substituents to optimize biological activity and pharmacological properties.

From an organic chemistry perspective, this compound represents an excellent example of how strategic functional group positioning can create molecules with enhanced synthetic utility. The compound can participate in various chemical transformations, including nucleophilic substitution reactions at the chlorine-bearing carbon, modifications of the piperazine nitrogen atoms, and derivatization of the primary amine group. These multiple reactive sites allow for the systematic structure-activity relationship studies that are fundamental to rational drug design approaches.

| Research Application | Therapeutic Area | Chemical Significance |

|---|---|---|

| Kinase Inhibitor Development | Oncology | Scaffold for ATP-competitive inhibitors |

| Receptor Modulation | Neuropharmacology | Piperazine-mediated target selectivity |

| Antimicrobial Research | Infectious Diseases | Pyridine-based bioactive framework |

| Synthetic Methodology | Chemical Biology | Multi-site derivatization platform |

The compound's significance in contemporary pharmaceutical research is further emphasized by its inclusion in various drug discovery programs and its availability from multiple commercial suppliers specializing in research chemicals. The continued interest in piperazine-containing drugs, as evidenced by recent synthetic advances and patent literature, underscores the ongoing importance of compounds like this compound in modern medicinal chemistry. Its structural versatility enables researchers to explore diverse chemical modifications while maintaining the core pharmacophoric elements that contribute to biological activity, making it an invaluable tool in the quest for new therapeutic agents.

特性

IUPAC Name |

6-chloro-2-piperazin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-8-2-1-7(11)9(13-8)14-5-3-12-4-6-14/h1-2,12H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTNTOUEYHYIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Aromatic Substitution (NAS) Approach

The most common synthetic route involves nucleophilic aromatic substitution of 6-chloro-3-nitropyridine or 6-chloro-3-aminopyridine derivatives with piperazine. The general strategy includes:

- Starting materials: 6-chloro-3-nitropyridine or 6-chloro-3-aminopyridine

- Nucleophile: Piperazine

- Reaction type: Nucleophilic aromatic substitution on the pyridine ring chlorine atom

- Reduction step: For nitro precursors, reduction of the nitro group to an amine is required post-substitution.

Typical Reaction Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, Dimethylformamide (DMF), THF | Polar aprotic solvents (DMF, THF) enhance solubility and reaction rates |

| Temperature | 80–120 °C | Elevated temperatures favor substitution kinetics |

| Base | Potassium carbonate, Cesium carbonate | Facilitate deprotonation of piperazine |

| Catalyst | Palladium on carbon (Pd/C), Copper(I) bromide | Used in reduction and coupling steps to improve yield |

| Reaction time | 3–12 hours | Dependent on scale and temperature |

| Reduction method | Catalytic hydrogenation (Pd/C under H2 atmosphere) | Converts nitro group to amine |

Reaction Sequence

Nucleophilic substitution: Piperazine attacks the 6-chloro position of 6-chloro-3-nitropyridine or 6-chloro-3-aminopyridine, displacing the chlorine atom to form 6-chloro-2-(piperazin-1-yl)-3-nitropyridine or this compound respectively.

Reduction (if starting from nitro): The nitro group at position 3 is reduced to an amine using catalytic hydrogenation with Pd/C in ethanol or methanol.

Purification: The crude product is purified via column chromatography or recrystallization.

Industrial Production Methods

Industrial synthesis adapts the above laboratory procedures for scale-up with emphasis on yield, purity, and process efficiency:

- Continuous flow reactors: Enhance reaction control, heat transfer, and scalability.

- Automated systems: Optimize reagent addition, temperature control, and reaction monitoring.

- Optimized solvents and bases: Use of DMF or DMSO for better solubility and reaction rates.

- Catalyst recycling: Pd/C catalyst is recovered and reused to reduce costs.

- Purification: Large-scale chromatography or crystallization to achieve pharmaceutical-grade purity.

Catalytic Systems and Optimization

- Palladium-based catalysts: Pd/C is widely used for the reduction of nitro groups and can also facilitate C–N coupling reactions.

- Copper(I) catalysts: Copper(I) bromide has been reported to improve coupling efficiency in analogous heterocyclic systems, increasing yields by approximately 17.9%.

- Base selection: Cesium carbonate and potassium carbonate are preferred for their strong basicity and compatibility with solvents like DMF.

- Temperature control: Lower temperatures (~35 °C) can reduce side reactions for sensitive intermediates, while higher temperatures (80–100 °C) accelerate nucleophilic substitution.

Purification and Characterization

- Purification: Column chromatography on silica gel using gradients of dichloromethane/methanol or ethyl acetate/hexane is standard.

- Crystallization: Recrystallization from ethanol or ethyl acetate to improve purity.

- Analytical techniques:

- NMR Spectroscopy: ^1H NMR signals for pyridine protons appear around δ 7.5–8.5 ppm; piperazine CH2 groups resonate at δ 2.5–3.5 ppm.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with C9H13ClN4 (M.W. 212.68 g/mol).

- HPLC: Reverse-phase HPLC with UV detection at 254 nm on a C18 column ensures purity assessment.

- X-ray crystallography: Single-crystal XRD confirms molecular geometry and hydrogen bonding patterns.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting material | 6-chloro-3-nitropyridine or 6-chloro-3-aminopyridine | Commercially available or synthesized |

| Nucleophilic substitution | Reaction with piperazine | Solvent: DMF/THF; Temp: 80–120 °C; Base: K2CO3, Cs2CO3 |

| Reduction | Nitro to amine (if nitro precursor used) | Catalyst: Pd/C; Solvent: EtOH/MeOH; H2 atmosphere |

| Purification | Column chromatography or recrystallization | Silica gel; solvent gradients (CH2Cl2/MeOH or EtOAc/Hexane) |

| Characterization | NMR, HRMS, HPLC, XRD | Confirms structure and purity |

Research Findings and Notes

- The nucleophilic aromatic substitution is facilitated by the electron-withdrawing chlorine and nitro groups on the pyridine ring, increasing susceptibility to nucleophilic attack by piperazine.

- Catalytic hydrogenation is a clean and efficient method for nitro reduction, avoiding harsh chemical reductants.

- Use of copper(I) catalysis in coupling reactions can improve yields but requires careful optimization of ligand and solvent systems.

- Continuous flow synthesis is emerging as a preferred industrial method due to better heat and mass transfer, leading to improved safety and scalability.

- Monitoring reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential for optimizing reaction time and conditions.

化学反応の分析

Types of Reactions

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidation states of the compound .

科学的研究の応用

Medicinal Chemistry

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine serves as a crucial building block in the synthesis of therapeutic agents. Its derivatives have shown promise in the development of drugs targeting:

- Anticancer Therapies : The compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Activity : Research has demonstrated its effectiveness against pathogens, including resistant strains of bacteria.

Biological Studies

The compound is utilized in biological assays to study:

- Enzyme Inhibition : It acts as a probe to investigate the inhibition of specific enzymes involved in microbial metabolism.

- Receptor Binding : The piperazine moiety enhances binding affinity to biological targets, making it suitable for receptor studies.

Chemical Biology

In chemical biology, the compound is employed to explore cellular pathways and molecular interactions, providing insights into complex biological processes.

Industrial Applications

Beyond laboratory research, this compound is used in the synthesis of agrochemicals and other industrially relevant compounds, showcasing its versatility.

Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 5 µM | |

| Staphylococcus aureus | 10 µM | |

| Escherichia coli | 15 µM |

These results highlight the compound's potential as an effective antimicrobial agent.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity, suggesting avenues for developing new anticancer therapies.

Case Study 2: Enzyme Inhibition

In another study, the compound was tested for its ability to inhibit enzymes involved in Mycobacterium tuberculosis metabolism. The findings revealed that it effectively inhibited enzyme activity, supporting its potential as a lead compound for anti-tubercular drug development.

作用機序

The mechanism of action of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

類似化合物との比較

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparative Analysis

Heterocyclic Core Variations

- Pyridine vs. In contrast, pyridazine (two adjacent nitrogens) and pyrimidine (two non-adjacent nitrogens) exhibit distinct electronic profiles, affecting solubility and target binding . Example: 3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride (pyridazine core) demonstrated analgesic and anti-inflammatory activity in studies , whereas pyridine-based analogs are often explored for kinase inhibition .

Substituent Modifications

- Piperazine vs. Piperidine/Simple Amines: Piperazine’s two nitrogen atoms enable hydrogen bonding and conformational flexibility, enhancing interactions with biological targets. Piperidine (saturated 6-membered ring with one nitrogen) lacks this versatility .

Chlorine Positional Isomerism :

- Chlorine at position 6 (pyridine) vs. 3 (pyridazine) alters steric and electronic effects. For example, 3-Chloro-6-(piperazin-1-yl)pyridazine ’s chlorine placement may optimize binding to inflammatory targets .

生物活性

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine, a compound with the chemical formula C9H13ClN4, has garnered attention in medicinal chemistry for its potential biological activities. This article presents a comprehensive overview of its biological activity, including data from various studies, structure-activity relationships, and insights into its therapeutic applications.

The compound is characterized by a pyridine ring substituted with a piperazine moiety and a chlorine atom. Its CAS number is 1261079-56-4, which facilitates its identification in chemical databases and literature.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, notably its inhibitory effects on specific enzymes and its potential as an anti-tumor agent.

1. Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against Class I PI3-kinase enzymes, particularly the Class IA isoforms (PI3K-alpha and -beta). This inhibition is significant because PI3K signaling pathways are crucial in various cellular processes, including growth, proliferation, and survival. The selective inhibition of these kinases suggests potential applications in cancer therapy, where aberrant PI3K signaling is often implicated .

2. Antitumor Activity

In studies focusing on anti-tumor effects, this compound has demonstrated the ability to inhibit uncontrolled cellular proliferation associated with malignant diseases. The mechanism is believed to involve the disruption of the PI3K signaling pathway, which is essential for tumor cell survival and growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, substituents on the piperazine or pyridine rings can enhance or diminish its potency against specific targets. A detailed SAR study could reveal optimal modifications for enhancing efficacy while minimizing toxicity.

| Substituent | Effect on Activity |

|---|---|

| Chlorine on pyridine | Increases PI3K inhibition potency |

| Various piperazine derivatives | Modulate antitumor activity |

Case Studies

Several studies have evaluated the biological effects of this compound:

Case Study 1: PI3K Inhibition

A study reported that derivatives of this compound showed selective inhibition against Class IA PI3K isoforms. The most potent derivative exhibited an IC50 value significantly lower than that of standard inhibitors, indicating its potential as a lead compound for further development .

Case Study 2: Antitumor Efficacy

Another investigation assessed the compound's efficacy in various cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations as low as 10 µM. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-2-(piperazin-1-yl)pyridin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 6-chloro-3-aminopyridine derivatives and piperazine. Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of reactants. Catalysts such as Cu(I) or Pd-based systems may enhance coupling efficiency. Reaction progress should be monitored using TLC or HPLC, with purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients). For analogs, describes similar C–N coupling protocols for pyridine-piperazine systems, emphasizing the role of steric/electronic effects in yield optimization .

Q. How can the structure and purity of this compound be confirmed?

- Methodological Answer :

- X-ray crystallography : Single-crystal XRD (e.g., using SHELX software ) provides definitive proof of molecular geometry. For example, highlights hydrogen-bonding patterns in chloropyridin-amine derivatives, which can guide structural validation.

- Spectroscopy : ¹H/¹³C NMR (e.g., δ ~7.5–8.5 ppm for pyridine protons, δ ~2.5–3.5 ppm for piperazine CH₂ groups) and HRMS (to confirm molecular ion peaks).

- Purity : HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase) is recommended. references impurity profiling using similar chromatographic methods for related piperazine-containing pharmaceuticals .

Q. What are common impurities or byproducts encountered during synthesis, and how are they identified?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., 6-chloropyridin-3-amine), mono-substituted intermediates, or oxidation byproducts. These can be detected via:

- LC-MS : To identify low-abundance species (e.g., uses HRMS for imidazo-pyridazine analogs ).

- NMR : Peaks corresponding to residual solvents or incomplete substitution (e.g., notes Cl⋯Cl interactions in chloropyridine derivatives, which may manifest as crystallographic disorder ).

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). describes a pyridine-piperazine kinase inhibitor (Aurora kinase IC₅₀ = 0.042 µM) stabilized by hydrogen bonds with ATP-binding pockets .

- QSAR studies : Correlate substituent effects (e.g., chloro vs. fluoro) with bioactivity data. For example, analyzes fungicidal activity in trifluoromethylpyridine analogs, highlighting the role of halogen electronegativity .

Q. How do reaction solvent and temperature affect the regioselectivity of piperazine substitution in pyridine systems?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor NAS at electron-deficient positions (e.g., C2 of pyridine). Elevated temperatures (100–120°C) may reduce competing side reactions but risk decomposition. details solvent optimization for ethyl 2-((4-chloropyridin-2-yl)amino)oxazole synthesis, noting improved yields with THF over DMSO due to reduced viscosity . Kinetic studies (e.g., in situ IR monitoring) can further elucidate substituent effects.

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., piperazine ring puckering in solution vs. solid state). Techniques include:

- VT-NMR : Variable-temperature NMR to detect conformational flexibility (e.g., observes hydrogen-bonded dimers in crystals that may dissociate in solution ).

- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate proposed conformers.

Q. How can the compound’s solubility and stability be enhanced for in vitro assays?

- Methodological Answer :

- Salt formation : Prepare hydrochloride salts (common for piperazines; see for 4-methylpiperazin-1-amine dihydrochloride protocols ).

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins. references safety guidelines for handling DMSO-containing formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。